N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups, a benzamide moiety, and a piperidinylsulfonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the benzamide ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide: This compound has a morpholine ring instead of a piperidine ring, which can alter its chemical and biological properties.
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: The presence of a pyrrolidine ring instead of a piperidine ring can affect the compound’s reactivity and interactions with biological targets.
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-11-14(2)20-18(19-13)21-17(23)15-7-6-8-16(12-15)26(24,25)22-9-4-3-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWJBPXVHYGHMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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